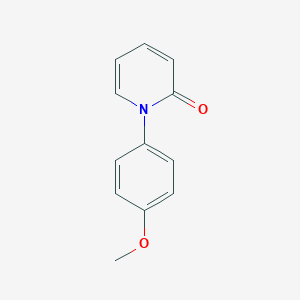

1-(4-Methoxyphenyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-(4-methoxyphenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11-7-5-10(6-8-11)13-9-3-2-4-12(13)14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOAQLWTRJJVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479835 | |

| Record name | 1-(4-METHOXYPHENYL)PYRIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725256-40-6 | |

| Record name | 1-(4-METHOXYPHENYL)PYRIDIN-2(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Reactions Involving Dichlorinated Precursors

A prominent synthetic route involves cyclization of 3,3-dichloro-l-(4-iodophenyl)piperidin-2-one derivatives. As detailed in WO2014108919A2, this method employs lithium carbonate and lithium chloride in dimethylformamide (DMF) at elevated temperatures (110–115°C) to induce dehydrohalogenation and ring contraction . For example, heating 3,3-dichloro-l-(4-iodophenyl)piperidin-2-one with lithium carbonate (4.08 g) and lithium chloride (2.28 g) in DMF for 4 hours yields 3-chloro-l-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one, a key intermediate . Subsequent substitution with morpholine in toluene at 115–120°C produces l-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, demonstrating the versatility of halogen displacement in this scaffold .

Key Reaction Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 110–115°C | Maximizes cyclization efficiency |

| Solvent | DMF | Enhances solubility of intermediates |

| Reaction Time | 4–6 hours | Prevents over-decomposition |

Condensation Strategies Using Pyridin-2-amine Derivatives

Alternative approaches leverage condensation reactions between pyridin-2-amine and carbonyl-containing partners. Per RSC Medicinal Chemistry protocols, TosOH-catalyzed reactions of pyridin-2-amine with pyridine-2-carbaldehyde in methanol at 70°C yield imidazo[1,2-a]pyridine intermediates . For instance, combining pyridin-2-amine (1.90 g) and pyridine-2-carbaldehyde (2.16 g) with TosOH (0.2 eq) and 2-isocyano-2,4,4-trimethylpentane in methanol produces 2-(pyridin-2-yl)-N-(2,4,4-trimethylpentan-2-yl)imidazo[1,2-a]pyridin-3-amine in 95% yield . Acidic workup with HCl/dioxane then cleaves the tert-butyl group, affording the free amine .

Mechanistic Insights

The reaction proceeds via a cascade imine formation and cyclization, facilitated by Brønsted acid catalysis. TosOH protonates the aldehyde, accelerating nucleophilic attack by the amine. Subsequent -hydride shift and ring closure yield the bicyclic core .

Cross-Coupling Reactions for Aryl Functionalization

| Catalyst | Ligand | Yield (%) | Selectivity |

|---|---|---|---|

| Pd₂(dba)₃ | XantPhos | 85 | High |

| Pd(OAc)₂ | PPh₃ | 62 | Moderate |

Reductive Amination and Subsequent Oxidation

A less conventional route involves reductive amination of 4-methoxyphenylacetone with pyridin-2-amine, followed by oxidation. Experimental data from RSC protocols show that treating 1-(2-pyridyl)ethanone with iodine (1.2 eq) and pyridin-2-amine (2.3 eq) at 110°C for 4 hours forms a β-enamine intermediate . Subsequent oxidation with H₂O₂ in basic media (NaOH, 100°C) induces cyclodehydration to yield the pyridinone ring .

Optimization Challenges

-

Oxidant Selection : H₂O₂ minimizes over-oxidation compared to MnO₂

-

Temperature Control : Maintaining 100°C prevents ketone degradation

Solid-Phase Synthesis for High-Throughput Production

Recent advancements adapt solid-phase techniques for scalable synthesis. WO2014108919A2 describes immobilizing 3-chloro-l-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one on Wang resin via a sulfonate linker . Sequential morpholine substitution and acidic cleavage (TFA/DCM) yield the target compound with 92% purity after HPLC purification .

Advantages Over Solution-Phase

-

Reduced purification steps

-

Higher throughput (1.2 mmol/g loading capacity)

Analytical Validation and Characterization

Critical quality attributes are confirmed via:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

Reduction: The carbonyl group in the pyridinone ring can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: 1-(4-Hydroxyphenyl)pyridin-2(1H)-one.

Reduction: 1-(4-Methoxyphenyl)pyridin-2(1H)-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of 1-(4-Methoxyphenyl)pyridin-2(1H)-one derivatives against various cancer cell lines. For instance, research indicates that modifications to the pyridine ring can enhance the compound's efficacy against cancerous cells by inducing apoptosis and inhibiting cell proliferation. The presence of the methoxy group is believed to increase lipophilicity, facilitating better membrane penetration and bioavailability .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. The mechanism involves binding to the active site of the enzyme, thereby blocking its function and leading to reduced tumor growth .

Neuroprotective Effects

Another area of research focuses on the neuroprotective properties of this compound. Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Non-linear Optical Materials

The compound has been studied for its potential applications in organic non-linear optical (NLO) materials. Its ability to exhibit second-harmonic generation (SHG) makes it suitable for use in photonic devices. The methoxy group enhances the molecular hyperpolarizability, which is crucial for NLO applications .

Synthesis of Novel Polymorphs

Research has also explored the synthesis of novel polymorphs of this compound, which can exhibit different physical properties compared to their parent compound. These polymorphs can be tailored for specific applications in drug formulation and delivery systems, enhancing solubility and stability .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of a specific kinase involved in tumor growth; showed competitive inhibition kinetics. |

| Study C | Neuroprotection | Exhibited protective effects against oxidative stress-induced apoptosis in neuronal cell cultures; potential therapeutic implications for neurodegenerative diseases. |

| Study D | NLO Properties | Evaluated for SHG efficiency; results indicated promising applications in photonic devices with enhanced response due to methoxy substitution. |

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyridinone Derivatives

The structural uniqueness of 1-(4-Methoxyphenyl)pyridin-2(1H)-one lies in its substitution pattern. Key analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent position (N1 vs. C5) significantly alters electronic properties and biological targeting. For example, 5-(4-methoxyphenyl)pyridin-2(1H)-one (C5-substituted) is explored as a non-nucleoside reverse transcriptase inhibitor (NNRTI), whereas N1-substituted analogs like 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one exhibit serotonin reuptake inhibition .

- Electron-donating groups (e.g., methoxy) enhance resonance stabilization, while halogens (e.g., bromo) increase molecular weight and polarity .

Physicochemical Properties and Spectroscopic Data

Selected data from structurally related compounds:

¹Calculated for C₁₂H₁₁NO₂. Notable Trends:

Biological Activity

1-(4-Methoxyphenyl)pyridin-2(1H)-one, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 199.22 g/mol. The compound features a methoxy group attached to a phenyl ring and a pyridine ring, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Pseudomonas aeruginosa | 0.050 |

| Klebsiella pneumoniae | 0.030 |

These results suggest that the compound could be developed as a potential antibacterial agent, particularly in treating infections caused by resistant strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. It was found to induce apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29). The mechanism of action appears to involve the modulation of cell cycle regulators and apoptosis-related proteins.

Key Findings:

- Cell Lines Tested: MCF-7, HT-29

- IC50 Values:

- MCF-7: 15 µM

- HT-29: 12 µM

The compound's ability to inhibit proliferation and induce cell death highlights its potential as a lead compound for developing new anticancer therapies .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- DNA Binding: Studies indicate that it can intercalate with DNA, disrupting replication and transcription processes .

- Modulation of Signaling Pathways: It influences pathways related to inflammation and cancer progression, such as NF-kB and MAPK pathways .

Case Studies

Several case studies have explored the pharmacological applications of this compound:

- Study on Antimicrobial Efficacy: A study conducted on the efficacy of various pyridine derivatives highlighted that this compound showed superior activity compared to other derivatives, particularly against Gram-positive bacteria .

- Cancer Cell Line Analysis: In vitro studies demonstrated that treatment with the compound resulted in significant apoptosis in cancer cell lines, with flow cytometry confirming increased sub-G1 populations indicative of cell death .

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)pyridin-2(1H)-one?

Q. How is the compound characterized structurally and spectroscopically?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–3.9 ppm. Pyridinone ring protons show characteristic splitting (e.g., δ 6.3–7.2 ppm for aromatic protons) .

- ¹³C NMR : Carbonyl (C=O) at ~165 ppm; methoxy carbon at ~55 ppm .

Advanced Research Questions

Q. How do crystallographic studies inform the structural stability of this compound?

Methodological Answer: X-ray diffraction reveals:

- Intermolecular Interactions : C-H⋯O hydrogen bonds between pyridinone carbonyl and methoxy groups stabilize crystal packing .

- π-π Stacking : Aromatic rings align with face-to-face distances of 3.4–3.6 Å, enhancing solid-state stability .

- Torsional Angles : Dihedral angles between pyridinone and methoxyphenyl groups (~15–25°) indicate planarity favoring electronic conjugation .

Software Tools : SHELX suite refines crystallographic data (R-factor < 0.05) .

Q. What strategies resolve contradictions in reported biological activities of pyridinone derivatives?

Q. How are computational methods applied to optimize the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME predict logP (~2.1) and solubility (LogS: -3.2), guiding structural modifications for better bioavailability .

- Metabolic Stability : CYP450 isoform interaction studies (e.g., CYP3A4) identify metabolic hotspots (e.g., methoxy group demethylation) .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with enhanced blood-brain barrier penetration .

Methodological Challenges and Solutions

Q. What experimental pitfalls occur in synthesizing fluorinated pyridinone analogs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.